2-(4-(methylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of conjugated systems (alternating single and double bonds) in the naphthalene and phenyl rings. These conjugated systems can have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The naphthalene and phenyl rings might undergo electrophilic aromatic substitution reactions, while the acetamide group could participate in various condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the conjugated systems might give it distinct UV-Vis absorption characteristics. The compound might also exhibit specific NMR and FT-IR spectra .Scientific Research Applications
Chemical Structure and Properties
A comprehensive study involving methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate was conducted to explore its chemical structure and properties through experimental (XRD, FT-IR, UV–Vis, and NMR techniques) and theoretical methods (density functional theory (DFT)). This research provides insights into the local and global chemical activities, electrophilic and nucleophilic nature, as well as non-linear optical behaviors of compounds related to 2-(4-(methylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide (Gültekin et al., 2020).
Molecular Interactions and Biological Activity
The synthesis and structural elucidation of N-(4-((3-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide revealed intricate molecular interactions, including hydrogen, stacking, and halogen bonding. This compound's structure was confirmed through single-crystal X-ray diffraction, showcasing a chiral layered absolute structure. Its cytotoxicity was evaluated against oligodendrocytes, along with a redox profile assessment through various in vitro assays, indicating potential biological activities (Gouda et al., 2022).
Anti-HIV Activity
A series of naphthalene derivatives, synthesized from a naphthalene-derived glycine derivative, displayed inhibitory activity against HIV-1 and HIV-2 in MT-4 cells. Among these, a particular compound showed potent in vitro inhibition of HIV-1 replication, suggesting a promising lead for antiviral agent development (Hamad et al., 2010).
Synthetic Applications
The design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives highlight the versatility and potential applications of naphthalene-1-yl acetamide derivatives in chemical synthesis. These compounds were characterized by NMR, IR, and MS, underscoring the structural diversity achievable with the naphthalene moiety (Jing, 2010).
Future Directions
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-24(22,23)16-11-9-14(10-12-16)13-19(21)20-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYYFEKARHWBJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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